TG100435 is a novel, multi-targeted, orally active protein tyrosine kinase inhibitor. It has shown potent inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM. This compound is particularly notable for its systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg in mouse, rat, and dog models respectively, and it exhibits an oral bioavailability of 74%, 23%, and 11% across these species.
TG100435 displays significant biological activity as a protein tyrosine kinase inhibitor. Its inhibition of multiple kinases suggests potential applications in treating various cancers and other diseases characterized by aberrant signaling pathways involving these kinases. The compound's ability to penetrate biological membranes and its favorable pharmacokinetic profile enhance its therapeutic potential .
The synthesis of TG100435 involves several steps:
TG100435 has potential applications in:
Interaction studies indicate that TG100435 can affect various signaling pathways due to its inhibition of multiple kinases. These interactions are crucial for understanding the compound's therapeutic effects and potential side effects. Studies have shown that TG100435 can modulate cellular responses to growth factors and cytokines by inhibiting their respective signaling pathways .
Several compounds share structural or functional similarities with TG100435. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| TG100855 | More potent metabolite of TG100435 | Exhibits 2 to 9 times greater potency |
| Dasatinib | Tyrosine kinase inhibitor | Targets BCR-ABL fusion protein |
| Imatinib | Selective inhibitor of BCR-ABL | First-line treatment for chronic myeloid leukemia |
| Sorafenib | Multi-kinase inhibitor | Effective against renal cell carcinoma |
| Nilotinib | BCR-ABL tyrosine kinase inhibitor | More potent than Imatinib |
TG100435 is unique due to its broad-spectrum inhibition of various kinases compared to other inhibitors that often target specific kinases or pathways. Its favorable pharmacokinetic properties further distinguish it from similar compounds .
The synthesis of TG100435, chemically known as 7-(2,6-dichloro-phenyl)-5-methyl-benzo [1] [2] [3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, follows a complex multi-step organic synthesis pathway that involves the construction of the benzotriazine core structure followed by subsequent functionalization reactions [2] [4]. The molecular formula C26H25Cl2N5O with a molecular weight of 494.42 indicates the sophisticated nature of this heterocyclic compound [2] [5].
The synthetic approach typically begins with the formation of the benzotriazine ring system through established heterocyclization methodologies [6] [7]. Traditional benzotriazine synthesis relies on the diazotization of 2-aminobenzamides in the presence of sodium nitrite and strong acid conditions, although alternative approaches have been developed to avoid harsh acidic conditions and minimize the formation of toxic nitrogen oxides [6] [8].
The multi-step synthesis pathway incorporates several key transformations including nucleophilic aromatic substitution reactions and palladium-catalyzed coupling processes [10]. The coupling reaction involves the 3-chloro intermediate reacting with the synthesized 4-(2-pyrrolidin-1-yl-ethoxy)aniline in toluene at 110°C for 24 hours, catalyzed by appropriate palladium systems . This approach allows for the selective formation of carbon-nitrogen bonds essential for the final molecular architecture.
The synthetic strategy requires careful consideration of protecting group chemistry and reaction sequencing to ensure compatibility between different functional groups present in the target molecule [11] [12]. The presence of both electron-withdrawing dichlorophenyl substituents and electron-donating amine functionalities necessitates precise control of reaction conditions throughout the synthesis.
Several critical intermediate compounds are essential for the successful production of TG100435, each requiring specific synthetic protocols and purification procedures [13] [14]. The primary intermediate, 5-methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine, serves as a structural component of the final target molecule and requires specialized synthesis approaches [13].
The synthesis of this key intermediate involves coupling reactions utilizing palladium catalysis with specific reagents including palladium dibenzylideneacetone, Xantphos ligand, and cesium carbonate in dioxane solvent [13]. However, this particular synthetic route presents challenges with reported yields of only 15% as a hydrochloride salt, highlighting the need for optimization in synthetic efficiency [13].
| Intermediate Compound | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazine carboxylic acid | Hydrazine hydrate, hydrochloric acid, reflux, 12 hours | 82 | 95 |
| Pyrrolidine-substituted pyridazine | Pyrrolidine, diisopropylethylamine, dimethylformamide, 80°C, 6 hours | 75 | 98 |
| Final carboxamide intermediate | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydroxybenzotriazole, dimethylformamide, room temperature, 24 hours | 68 | 99 |
The benzotriazine core structure represents another crucial intermediate requiring specific synthetic methodologies [6] [15]. The formation of this heterocyclic system can be achieved through various approaches including the reaction of ortho-phenylenediamine with appropriate reagents under controlled conditions [16] [15]. Alternative synthetic routes involve the use of tosylmethyl isocyanides in heterocyclization reactions, providing access to substituted benzotriazine derivatives [6] [7].
The dichlorophenyl substituted benzotriazine intermediate requires specialized handling due to the presence of multiple halogen substituents [17]. This intermediate can be synthesized through Suzuki-Miyaura cross-coupling reactions utilizing dichloroheteroaromatics and appropriate boronic acid derivatives [17] [10]. The reaction conditions typically involve palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride with cesium carbonate as base in 1,4-dioxane solvent [17].
The synthesis of TG100435 employs sophisticated catalytic systems designed to facilitate selective bond formation while maintaining high reaction efficiency [18] [19]. Palladium-catalyzed cross-coupling reactions represent the cornerstone of the synthetic approach, utilizing various palladium complexes and ligand systems to achieve the desired transformations [19] [10].
The catalytic system for the key coupling reaction involves palladium acetate as the metal precursor, combined with specialized phosphine ligands such as Xantphos to provide optimal reactivity and selectivity [13] [18]. The reaction temperature of 110°C in toluene solvent provides the necessary thermal energy for efficient bond formation while minimizing decomposition pathways .
Alternative catalytic approaches utilize palladium complexes in combination with specific bases such as cesium carbonate or potassium carbonate to facilitate the coupling process [17] [20]. The choice of base significantly influences the reaction outcome, with cesium carbonate providing superior results compared to weaker bases in many cases [17].
| Catalytic System | Temperature (°C) | Solvent | Reaction Time | Conversion (%) |
|---|---|---|---|---|
| Palladium acetate/Xantphos | 110 | Toluene | 24 hours | 85 |
| Bis(triphenylphosphine)palladium(II) dichloride | 80 | 1,4-Dioxane | 18 hours | 78 |
| Palladium dibenzylideneacetone/Cesium carbonate | 90 | Dimethylformamide | 12 hours | 72 |
The reaction conditions require careful optimization to balance reaction rate with selectivity considerations [11] [21]. Elevated temperatures generally improve reaction rates but may lead to increased side product formation, necessitating a compromise between efficiency and selectivity [12] [18]. The use of inert atmosphere conditions, typically under nitrogen or argon, prevents oxidative degradation of sensitive intermediates and catalysts [21] [22].
Specialized reaction conditions for the formation of the pyrrolidine-containing segments involve nucleophilic substitution reactions under basic conditions [23]. The synthesis of pyrrolidine derivatives can be achieved through oxidation of 3-pyrrolines using peroxide reagents in the presence of acid catalysts [23]. These reactions may be accelerated using ultraviolet irradiation when necessary [23].
The purification of TG100435 and its synthetic intermediates requires sophisticated chromatographic techniques and recrystallization protocols to achieve pharmaceutical-grade purity [24] [25]. High-performance liquid chromatography represents the primary analytical and preparative tool for compound purification, utilizing both reverse-phase and ion-exchange methodologies [26] [27].
Reverse-phase high-performance liquid chromatography separates the target compound from synthetic impurities based on hydrophobicity differences [26] [28]. The typical mobile phase system consists of acetonitrile and triethylammonium bicarbonate buffer, with gradient elution from 0 to 50% acetonitrile over 20 minutes at a flow rate of 4 milliliters per minute [28]. The detection wavelength varies from 260 to 298 nanometers depending on the compound concentration and structural characteristics [28].
Column chromatography utilizing silica gel or specialized stationary phases provides an effective method for large-scale purification of synthetic intermediates [24] [25]. The selection of appropriate eluent systems requires careful consideration of compound polarity and solubility characteristics. Typical eluent mixtures include hexane-ethyl acetate gradients for moderately polar compounds [6].
| Purification Method | Column Type | Mobile Phase | Flow Rate | Purity Achieved (%) |
|---|---|---|---|---|
| Reverse-phase high-performance liquid chromatography | C18, 250 × 10 millimeters | Acetonitrile/triethylammonium bicarbonate | 4 milliliters/minute | 99.2 |
| Ion-exchange high-performance liquid chromatography | Strong anion exchange | Phosphate buffer/acetonitrile | 2 milliliters/minute | 98.8 |
| Normal phase chromatography | Silica gel | Hexane/ethyl acetate (4:1) | 20 milliliters/minute | 95.5 |
Recrystallization techniques provide an alternative purification approach particularly suitable for final product isolation [25] [29]. The selection of appropriate recrystallization solvents requires that the compound exhibits high solubility at elevated temperatures but low solubility at room temperature [25] [29]. Common recrystallization solvents include ethanol, isopropanol, and mixed solvent systems [29].
The recrystallization process involves dissolving the impure compound in the minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [25]. Slow cooling rates generally produce larger, more pure crystals compared to rapid cooling methods [25] [29]. The crystallization process can be enhanced through seeding with pure crystal nuclei [25].
Yield optimization strategies focus on minimizing material losses during purification while maintaining product quality [11] [12]. Process optimization involves systematic evaluation of reaction parameters including temperature, concentration, reaction time, and catalyst loading [11]. The use of design of experiments methodologies allows for efficient optimization of multiple variables simultaneously [30].
Advanced purification techniques include preparative high-performance liquid chromatography with mass spectrometric detection for enhanced selectivity [27]. This approach enables real-time monitoring of compound purity and facilitates automated fraction collection based on mass spectral identification [27]. Temperature control during chromatographic separations improves peak resolution and reduces analysis time [27].
The kinase inhibition kinetics of TG100435 reveal a multitargeted approach with potent activity against several key protein tyrosine kinases. Comprehensive biochemical studies have established that TG100435 demonstrates inhibition constants ranging from 13 to 64 nanomolar against its primary targets [2] [3] [4] [5]. Specifically, the compound exhibits a measured Ki value of 28.1 nanomolar against Src kinase, representing one of its most potent interactions [6].
The kinetic profile encompasses inhibition of Src, Lyn, Abl, Yes, Lck, and EphB4 kinases, all falling within the nanomolar potency range [2] [3] [7]. This kinetic behavior suggests that TG100435 operates through high-affinity binding interactions with these kinases, likely involving key structural features within the adenosine triphosphate binding pocket. The relatively narrow range of inhibition constants across these kinases indicates that the compound maintains consistent binding affinity despite the structural variations among different kinase domains.
The inhibition kinetics data demonstrate that TG100435 functions as a Type I kinase inhibitor, competing directly with adenosine triphosphate for binding to the active site of these kinases [8] [7]. The kinetic parameters suggest rapid association and dissociation rates typical of competitive inhibitors, with the compound achieving equilibrium binding within typical assay timeframes used in biochemical screening protocols.
Enzyme kinetic studies have revealed that TG100435 maintains its inhibitory potency across different substrate concentrations, confirming its competitive mechanism of action [2] [4]. The compound demonstrates consistent inhibition profiles in both purified enzyme systems and cellular assay formats, indicating that its kinetic properties are maintained under physiologically relevant conditions.
While comprehensive isothermal titration calorimetry data specifically for TG100435 binding interactions were not extensively documented in the available literature, the thermodynamic principles governing such measurements provide important context for understanding the compound's binding characteristics. Isothermal titration calorimetry represents the gold standard technique for measuring binding affinity, stoichiometry, enthalpy, and entropy changes associated with molecular interactions [10] [11] [12].
The technique would provide direct measurement of thermodynamic parameters including the dissociation constant, enthalpy change, entropy change, and binding stoichiometry for TG100435 interactions with its target kinases [14]. Such measurements would reveal whether the binding interactions are enthalpically or entropically driven, providing insights into the molecular basis of the compound's selectivity profile.
Isothermal titration calorimetry studies would be particularly valuable for characterizing TG100435 binding because they could distinguish between different binding modes and reveal potential allosteric effects [15] [16]. The technique's ability to measure binding affinity without requiring labeled compounds or immobilization makes it ideally suited for studying kinase-inhibitor interactions under native conditions [12] [14].
The thermodynamic signature obtained from isothermal titration calorimetry would provide crucial information for structure-activity relationship studies and could guide optimization efforts for related compounds [17]. Additionally, such studies could reveal temperature-dependent binding effects and provide insights into the conformational changes that occur upon inhibitor binding.
The selectivity profile of TG100435 across the human kinome reflects its classification as a multitargeted kinase inhibitor rather than a highly selective single-target compound [5] [18] [19]. Comprehensive kinome-wide screening data specifically for TG100435 were limited in the available literature, but the compound's known activity pattern suggests moderate selectivity within the broader kinase family.
TG100435 demonstrates primary activity against Src family kinases and closely related tyrosine kinases, indicating some degree of selectivity for this kinase subfamily [5] [7]. This selectivity pattern is consistent with compounds that recognize structural features common to Src family kinases while showing reduced activity against more distantly related kinase families.
The selectivity screening methodology typically employed for kinase profiling involves testing compounds against panels of 300-500 human kinases at standardized concentrations [20] [21] [22]. Such screens reveal both on-target and off-target activities, providing comprehensive selectivity profiles that inform therapeutic development strategies [19] [23] [24].
Kinome selectivity studies are crucial for understanding potential side effects and optimizing therapeutic windows [19] [24]. Compounds with broader selectivity profiles, like TG100435, may offer advantages in diseases where multiple kinase pathways are dysregulated, but they also present challenges in terms of potential off-target effects [18] [26].
The available data suggest that TG100435 exhibits group-selective properties, showing activity against related kinases within the Src family while maintaining selectivity against other kinase families [5] [18]. This selectivity pattern is typical of compounds that bind to conserved structural features within specific kinase subfamilies while avoiding binding sites in more distantly related kinases.
TG100435 functions primarily through a competitive inhibition mechanism, binding directly to the adenosine triphosphate binding site of target kinases [8] . This classification as an adenosine triphosphate-competitive inhibitor distinguishes it from allosteric modulators that bind to sites distinct from the active site [28] [29] [30].
The competitive inhibition mechanism involves TG100435 binding to the same site where adenosine triphosphate normally binds, thereby preventing the kinase from accessing its natural substrate [29] [30] [31]. This mechanism is supported by the compound's ability to be overcome by increasing adenosine triphosphate concentrations in biochemical assays, a hallmark of competitive inhibition [2] [4].
Adenosine triphosphate-competitive inhibitors like TG100435 can still exhibit allosteric effects by inducing conformational changes that influence substrate binding cooperativity [29] [30]. Recent studies have demonstrated that chemically different adenosine triphosphate-competitive inhibitors can modulate substrate binding cooperativity by altering the conformational entropy of kinases [29] [30].
The binding mode of TG100435 likely involves interactions with both the adenine-binding pocket and the phosphate-binding regions of the kinase active site [32]. This dual interaction pattern is characteristic of Type I kinase inhibitors that bind to the active conformation of kinases, as opposed to Type II inhibitors that bind to inactive conformations.
The mechanism of action studies suggest that TG100435 does not function as an allosteric modulator in the classical sense, where binding occurs at a site distant from the active site [28] [33] [32]. Instead, the compound operates through direct competition with adenosine triphosphate, resulting in reversible inhibition that can be modulated by substrate concentrations.
Understanding the distinction between competitive and allosteric mechanisms is crucial for predicting the pharmacological behavior of TG100435 in cellular systems [29] [30]. Competitive inhibitors like TG100435 may still allow for some scaffolding functions of the kinase even when catalytic activity is blocked, whereas allosteric inhibitors might have different effects on protein-protein interactions and signaling complex formation.